molecular formula C17H14ClN3O4 B11540687 N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

Cat. No.: B11540687
M. Wt: 359.8 g/mol
InChI Key: ZVHPNUJOOSXAQI-DNTJNYDQSA-N
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Description

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a hydrazino group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a condensation reaction involving catechol and formaldehyde.

    Hydrazino Group Introduction: The hydrazino group is introduced by reacting the benzodioxole intermediate with hydrazine hydrate under controlled conditions.

    Coupling with Chlorobenzamide: The final step involves coupling the hydrazino intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and hydrazino group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
  • N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-bromobenzamide
  • N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Uniqueness

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the compound’s function.

Biological Activity

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and research findings related to its pharmacological effects.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C18H17N3O5
  • Molecular Weight : 353.35 g/mol
  • SMILES Notation : COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3

This structure features a benzodioxole moiety, which is known for its biological activity, particularly in cancer research and as a potential anti-inflammatory agent.

Research indicates that compounds containing the benzodioxole structure can interact with various biological pathways. Specifically, this compound is hypothesized to inhibit specific enzyme activities related to cancer cell proliferation and survival.

  • Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to inhibit Src family kinases (SFKs), which play a critical role in cancer progression. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Anti-inflammatory Properties : The presence of the benzodioxole group suggests potential anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways .

Pharmacological Studies

A variety of studies have assessed the biological activity of related compounds:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, studies report IC50 values in the low micromolar range for compounds targeting SFKs .
  • In vivo Studies : Animal models have demonstrated that these compounds can significantly inhibit tumor growth when administered orally. For example, AZD0530, a related compound, showed promising results in xenograft models of pancreatic cancer, suggesting that this compound may exhibit similar efficacy .

Data Tables

Property Value
Molecular FormulaC18H17N3O5
Molecular Weight353.35 g/mol
SMILESCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Biological ActivityInhibition of SFKs; anti-inflammatory effects

Case Studies

  • Study on Src Kinase Inhibition : A study published in PubMed investigated the effects of benzodioxole derivatives on SFKs and reported that these compounds led to a significant decrease in cell viability in colon cancer cell lines .
  • Anti-inflammatory Activity : Another research article highlighted the anti-inflammatory properties of benzodioxole derivatives, noting their ability to reduce levels of TNF-alpha and IL-6 in vitro .

Q & A

Q. Synthesis and Optimization

Q. Basic: What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via coupling reactions between carboxylic acid derivatives and hydrazine-containing intermediates. For example, carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate the carbonyl group for amide bond formation, as demonstrated in analogous benzamide syntheses . Key steps include controlled temperature (25–40°C) and anhydrous conditions to minimize side reactions.

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Advanced optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction efficiency.
  • pH control : Maintaining slightly acidic conditions (pH ~5) stabilizes the hydrazone linkage .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane resolves structurally similar byproducts .
  • Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) may accelerate hydrazone formation .

Q. Structural Characterization

Q. Basic: What spectroscopic methods confirm the compound’s structure?

Standard techniques include:

  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching), ~3200–3350 cm⁻¹ (N-H stretching) .
  • ¹H-NMR : Signals for the benzodioxole methylene (δ 5.9–6.1 ppm), aromatic protons (δ 7.2–8.1 ppm), and hydrazine NH (δ 9.5–10.5 ppm) .

Q. Advanced: How can spectrofluorometry and collision cross-section (CCS) data aid in structural validation?

  • Fluorescence analysis : Excitation/emission maxima (e.g., λex = 340 nm, λem = 380 nm) and quantum yield measurements provide insights into electronic transitions and aggregation behavior .
  • Predicted CCS values : Ion mobility-mass spectrometry (IM-MS) data for [M+H]⁺ and [M-H]⁻ ions (e.g., CCS = 180–200 Ų) help distinguish stereoisomers .

Q. Biological Activity Profiling

Q. Basic: What biological activities are associated with this compound?

The hydrazine and benzodioxole moieties suggest potential antimicrobial, anticancer, or enzyme-inhibitory activities, as seen in analogs with similar substituents (e.g., chloro, methoxy groups) .

Q. Advanced: How do substituent variations (e.g., Cl vs. Br) influence bioactivity?

Comparative studies show:

  • Chlorine substituents enhance lipophilicity and membrane permeability, improving cellular uptake.
  • Bromine analogs exhibit stronger π-π stacking interactions but lower metabolic stability .
  • Methoxy groups increase hydrogen-bonding capacity, modulating target selectivity .

Q. Analytical Method Development

Q. Basic: Which chromatographic methods are suitable for purity assessment?

Reverse-phase HPLC with C18 columns and UV detection (λ = 254–280 nm) is standard. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .

Q. Advanced: Can fluorescence detection improve sensitivity in trace analysis?

Yes. Fluorescence detection (LOD = 0.269 mg/L, LOQ = 0.898 mg/L) outperforms UV in complex matrices. Optimal parameters include pH 5 and 25°C to stabilize emission intensity .

Q. Stability and Degradation Studies

Q. Basic: What factors affect the compound’s stability?

Key factors:

  • pH : Degradation accelerates under alkaline conditions (pH >8) due to hydrazine hydrolysis.
  • Temperature : Storage at ≤4°C minimizes thermal decomposition .

Q. Advanced: How can degradation pathways be elucidated?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and oxidative (H₂O₂) conditions.
  • LC-MS/MS analysis : Identify degradation products (e.g., free benzodioxole or 4-chlorobenzoic acid) via fragmentation patterns .

Q. Computational Modeling

Q. Advanced: How can molecular docking predict target interactions?

  • Target selection : Prioritize enzymes with hydrazine-binding pockets (e.g., dihydrofolate reductase, carbonic anhydrase).
  • Docking software : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for halogen bonding (Cl substituent) and π-π stacking (benzodioxole) .

Q. Structure-Activity Relationship (SAR) Studies

Q. Advanced: What structural analogs show divergent biological profiles?

CompoundSubstituentActivity
4-Chloro analog ClModerate cytotoxicity (IC₅₀ = 50 µM)
3,4-Dimethoxy analog OCH₃Enhanced antifungal activity (MIC = 12.5 µg/mL)
Nitro-substituted analog NO₂Strong enzyme inhibition (Ki = 0.8 nM)

Q. Mechanistic Investigations

Q. Advanced: What experimental approaches validate hypothesized mechanisms of action?

  • Enzyme assays : Measure inhibition kinetics (e.g., IC₅₀, Ki) using purified targets (e.g., kinases, proteases).
  • Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks subcellular localization .

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-chlorobenzamide

InChI

InChI=1S/C17H14ClN3O4/c18-13-4-2-12(3-5-13)17(23)19-9-16(22)21-20-8-11-1-6-14-15(7-11)25-10-24-14/h1-8H,9-10H2,(H,19,23)(H,21,22)/b20-8+

InChI Key

ZVHPNUJOOSXAQI-DNTJNYDQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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